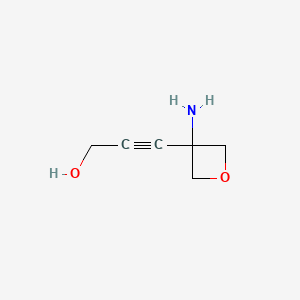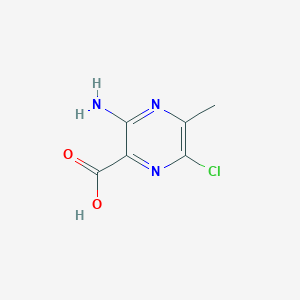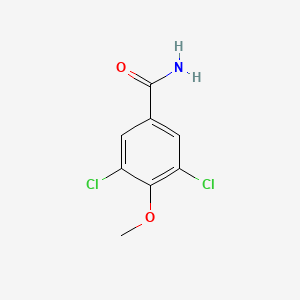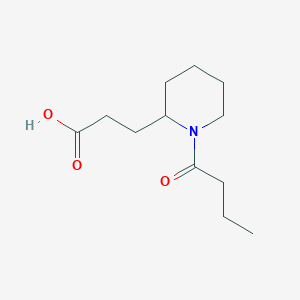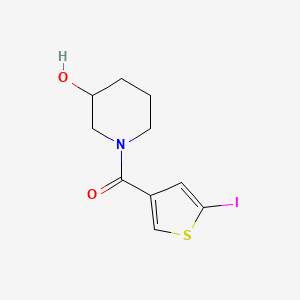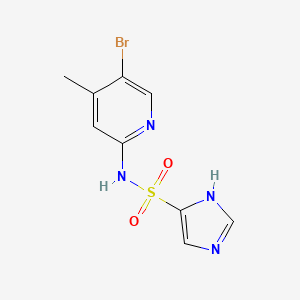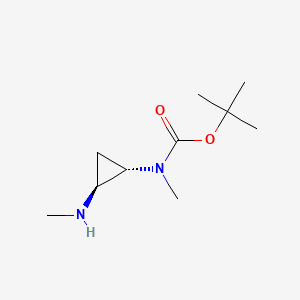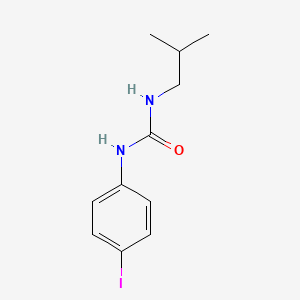
1-(4-Iodophenyl)-3-isobutylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Iodophenyl)-3-isobutylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of an iodophenyl group attached to the nitrogen atom of the urea moiety, and an isobutyl group attached to the other nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Iodophenyl)-3-isobutylurea typically involves the reaction of 4-iodoaniline with isobutyl isocyanate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of isocyanate. The general reaction scheme is as follows:
- Dissolve 4-iodoaniline in anhydrous dichloromethane.
- Add isobutyl isocyanate dropwise to the solution while maintaining the temperature at 0°C.
- Stir the reaction mixture at room temperature for several hours.
- Purify the product by recrystallization from ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve advanced techniques such as column chromatography and high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
1-(4-Iodophenyl)-3-isobutylurea undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation to form corresponding urea derivatives with different oxidation states.
Reduction Reactions: Reduction of the iodophenyl group can lead to the formation of phenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, and chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are employed.
Major Products
Substitution Reactions: Products include azido, cyano, and organometallic derivatives.
Oxidation Reactions: Products include urea derivatives with higher oxidation states.
Reduction Reactions: Products include phenyl derivatives and deiodinated compounds.
科学研究应用
1-(4-Iodophenyl)-3-isobutylurea has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds with potential anticancer, antibacterial, and antiviral activities.
Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein-ligand interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of 1-(4-Iodophenyl)-3-isobutylurea involves its interaction with specific molecular targets, such as enzymes and receptors. The iodophenyl group enhances the compound’s binding affinity to these targets, leading to the modulation of their activities. The isobutyl group contributes to the compound’s hydrophobic interactions, further stabilizing the binding. The pathways involved may include inhibition of enzyme activities, disruption of protein-protein interactions, and modulation of signal transduction pathways.
相似化合物的比较
Similar Compounds
1-(4-Iodophenyl)-3-phenylurea: Similar structure but with a phenyl group instead of an isobutyl group.
1-(4-Iodophenyl)-3-methylurea: Similar structure but with a methyl group instead of an isobutyl group.
1-(4-Iodophenyl)-3-ethylurea: Similar structure but with an ethyl group instead of an isobutyl group.
Uniqueness
1-(4-Iodophenyl)-3-isobutylurea is unique due to the presence of the isobutyl group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
属性
分子式 |
C11H15IN2O |
|---|---|
分子量 |
318.15 g/mol |
IUPAC 名称 |
1-(4-iodophenyl)-3-(2-methylpropyl)urea |
InChI |
InChI=1S/C11H15IN2O/c1-8(2)7-13-11(15)14-10-5-3-9(12)4-6-10/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
InChI 键 |
LHQABZRCRLFDLT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)CNC(=O)NC1=CC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



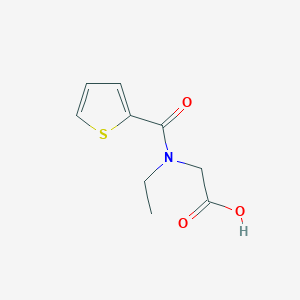
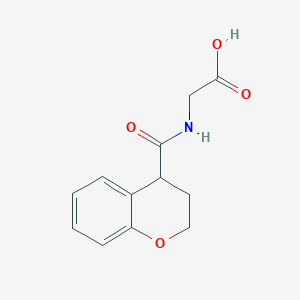
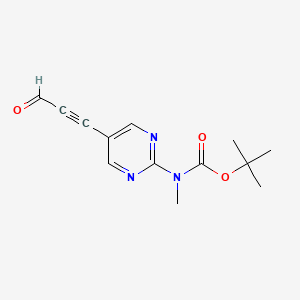
![(4'-Fluoro-2'-(1-(4-methoxyphenyl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14902968.png)
